BenchChemオンラインストアへようこそ!

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Medicinal Chemistry Chemical Library Design Isomeric Purity

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (CAS 1344688-27-2, MW 321.80 g/mol, C16H20ClN3O2) is a 3,5-disubstituted 1,2,4-oxadiazole featuring a 5-chloro-2-isopropoxyphenyl group at position 3 and an unsubstituted piperidin-4-yl moiety at position 5. This compound belongs to a chemotype recognized for its versatility: the 1,2,4-oxadiazole core has been validated as a pharmacologically relevant scaffold in FXR antagonism and HsClpP agonism , while the 5-chloro-2-isopropoxyphenyl motif is a privileged fragment found in the clinically approved ALK inhibitor ceritinib.

Molecular Formula C16H20ClN3O2
Molecular Weight 321.80 g/mol
Cat. No. B11806643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
Molecular FormulaC16H20ClN3O2
Molecular Weight321.80 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3CCNCC3
InChIInChI=1S/C16H20ClN3O2/c1-10(2)21-14-4-3-12(17)9-13(14)15-19-16(22-20-15)11-5-7-18-8-6-11/h3-4,9-11,18H,5-8H2,1-2H3
InChIKeyNYLOKVXBBJPXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole: A Structurally Distinct 1,2,4-Oxadiazole Building Block for Targeted Library Synthesis


3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (CAS 1344688-27-2, MW 321.80 g/mol, C16H20ClN3O2) is a 3,5-disubstituted 1,2,4-oxadiazole featuring a 5-chloro-2-isopropoxyphenyl group at position 3 and an unsubstituted piperidin-4-yl moiety at position 5 [1]. This compound belongs to a chemotype recognized for its versatility: the 1,2,4-oxadiazole core has been validated as a pharmacologically relevant scaffold in FXR antagonism [2] and HsClpP agonism [3], while the 5-chloro-2-isopropoxyphenyl motif is a privileged fragment found in the clinically approved ALK inhibitor ceritinib [4]. The free secondary amine on the piperidine ring makes this compound a strategic building block for N-derivatization, enabling rapid exploration of chemical space around the oxadiazole core without the need for de novo scaffold synthesis.

Why Generic 1,2,4-Oxadiazole or Piperidine Isosteres Cannot Substitute for 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole


Close structural analogs of this compound—including the piperidin-3-yl and piperidin-2-yl regioisomers (CAS 1344692-06-3 and 1344701-64-9, respectively) —share the same molecular formula but differ in the attachment point of the piperidine ring to the oxadiazole core. This seemingly minor change alters the three-dimensional presentation of the basic amine, affecting hydrogen-bond donor geometry and steric accessibility for N-derivatization. Furthermore, the 5-chloro-2-isopropoxyphenyl substituent is not interchangeable with other chloro-alkoxy-phenyl variants: its specific substitution pattern (chloro at position 5, isopropoxy at position 2) is a validated pharmacophore in ALK inhibition as demonstrated by ceritinib [1], and altering this pattern can abrogate target engagement. The free NH on the piperidine ring distinguishes this compound from N-alkylated or N-arylated derivatives that are pre-committed to a specific chemical space, limiting their utility as versatile intermediates [2].

Quantitative Differentiation Evidence for 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole vs. Closest Analogs


Regioisomeric Identity Confirmed by Distinct InChIKey: Piperidin-4-yl vs. Piperidin-3-yl vs. Piperidin-2-yl

The target compound is the piperidin-4-yl regioisomer (InChIKey: NYLOKVXBBJPXLA-UHFFFAOYSA-N) [1]. The two commercially available regioisomers—piperidin-3-yl (CAS 1344692-06-3) and piperidin-2-yl (CAS 1344701-64-9)—share the same molecular formula and mass but possess distinct InChIKeys (UBRFZROFCSZQGF-UHFFFAOYSA-N and QHWMBKNRXCSAAF-UHFFFAOYSA-N, respectively) [2][3]. The 4-yl isomer positions the piperidine nitrogen para to the oxadiazole attachment point, maximizing the distance between the basic amine and the electron-withdrawing oxadiazole ring, which is expected to result in a higher pKa for the piperidine NH compared to the 2-yl and 3-yl isomers where inductive effects from the heterocycle are more pronounced.

Medicinal Chemistry Chemical Library Design Isomeric Purity

Class-Level FXR Antagonism: 1,2,4-Oxadiazole-Piperidine Scaffold Delivers Submicromolar Potency

Although no target-specific FXR data are available for this exact compound, the 5-(piperidin-4-yl)-3-aryl-1,2,4-oxadiazole scaffold to which it belongs has been validated as a chemotype for potent FXR antagonism. The most potent analog in the published series, compound 1 (3-(naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole), displayed an IC50 of 0.58 μM against FXR [1]. The target compound retains the critical 5-(piperidin-4-yl)-1,2,4-oxadiazole core and the essential aryl substituent at position 3, suggesting it is positioned within the active SAR space. The 5-chloro-2-isopropoxyphenyl group introduces electron-withdrawing and steric features not present in the naphthyl lead, offering a distinct vector for optimizing potency and selectivity.

FXR Antagonism Nuclear Receptors Metabolic Disease

Class-Level HsClpP Agonism: 5-(Piperidin-4-yl)-1,2,4-oxadiazoles as Novel Anticancer Agents

The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold has been independently validated as a novel class of human caseinolytic protease P (HsClpP) agonists. In a 2024 J. Med. Chem. study, compound SL44—a derivative within this structural class—exhibited an EC50 of 1.30 μM in the α-casein hydrolysis assay and inhibited HCCLM3 hepatocellular carcinoma cell proliferation with an IC50 of 3.1 μM [1]. This cellular potency was 21.4-fold higher than the initial hit ADX-47273. The target compound shares the identical 5-(piperidin-4-yl)-1,2,4-oxadiazole core with SL44 and differs only in the 3-aryl substituent, positioning it as a direct analog suitable for SAR expansion around this newly discovered pharmacological mechanism.

HsClpP Agonism Hepatocellular Carcinoma Mitochondrial Proteostasis

5-Chloro-2-isopropoxyphenyl Motif is a Validated Pharmacophore in Approved Kinase Inhibitor Ceritinib

The 5-chloro-2-isopropoxyphenyl substituent present in the target compound is a critical pharmacophoric element of ceritinib (LDK378, Zykadia), an FDA-approved ALK inhibitor for non-small cell lung cancer [1]. In ceritinib, this motif contributes to potent ALK inhibition (IC50 = 0.2 nM) with 40-fold selectivity over IGF-1R and 35-fold over InsR . While ceritinib employs a pyrimidine-2,4-diamine core rather than an oxadiazole, the target compound presents this validated fragment on a distinct heterocyclic scaffold, offering the opportunity to explore whether the 5-chloro-2-isopropoxyphenyl pharmacophore can be repurposed for oxadiazole-mediated targets such as FXR or HsClpP.

ALK Inhibition Kinase Inhibitors Fragment-Based Drug Design

Free Secondary Amine Enables Derivatization: A Versatile Building Block vs. Pre-Functionalized Analogs

The target compound bears an unsubstituted piperidine NH (hydrogen bond donor count = 1) [1], distinguishing it from N-alkylated or N-arylated derivatives such as SL44 (which carries an N-substituent) [2]. This free amine is a synthetic handle for rapid diversification via reductive amination, amide coupling, sulfonamide formation, or urea synthesis—enabling the generation of tens to hundreds of analogs from a single building block. In the FXR antagonist series, N-derivatization of the piperidine ring was the primary strategy for optimizing potency and introducing PXR modulatory activity [3]. Pre-functionalized analogs lock the user into a specific substitution pattern, eliminating the flexibility to explore diverse chemical space.

Parallel Synthesis Chemical Biology Library Design

Recommended Research and Procurement Applications for 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole


Focused FXR Antagonist Library Synthesis via N-Derivatization

Building on the validated FXR antagonistic activity of the 5-(piperidin-4-yl)-3-aryl-1,2,4-oxadiazole scaffold (lead IC50 = 0.58 μM) [1], this compound serves as the ideal core building block for generating a focused library of 50–200 N-alkylated, N-acylated, and N-sulfonylated analogs. The 5-chloro-2-isopropoxyphenyl group provides a distinct electronic and steric profile compared to the published naphthyl lead, enabling exploration of a complementary SAR region. Parallel synthesis using standard amide coupling or reductive amination protocols can be executed without the need for protecting group strategies.

HsClpP Agonist Lead Optimization for Hepatocellular Carcinoma

The 5-(piperidin-4-yl)-1,2,4-oxadiazole chemotype has demonstrated first-in-class HsClpP agonism with cellular potency of 3.1 μM against HCCLM3 cells [1]. This compound provides the core scaffold for synthesizing analogs that vary the 3-aryl substituent (via coupling to alternative benzoic acids or aryl nitriles) and the N-piperidine substituent. The free amine handle allows systematic exploration of N-substituent effects on HsClpP potency, mitochondrial target engagement, and in vivo pharmacokinetics, addressing a key SAR gap identified in the original publication.

Kinase Inhibitor Fragment Screening Using a Ceritinib-Related Pharmacophore

The 5-chloro-2-isopropoxyphenyl motif is a validated kinase inhibitor fragment as evidenced by its role in ceritinib (ALK IC50 = 0.2 nM) [1]. This compound presents this privileged fragment on a 1,2,4-oxadiazole scaffold, structurally distinct from ceritinib's pyrimidine core. It is suitable for inclusion in kinase-focused fragment screening libraries or for scaffold-hopping experiments aimed at identifying novel kinase inhibitor chemotypes that retain the potency-driving 5-chloro-2-isopropoxy substitution while offering improved selectivity or pharmacokinetic profiles through the oxadiazole core.

Chemical Biology Probe Development via Bioorthogonal Derivatization

The free piperidine NH provides a convenient attachment point for bioorthogonal handles (e.g., alkyne or azide tags via amide coupling), fluorescent reporters, or affinity chromatography matrices. This enables the compound to be used as a precursor for chemical biology probe synthesis—supporting target identification studies (pull-down proteomics), cellular imaging, or SPR-based binding assays—without altering the 3-aryl pharmacophore that is predicted to drive target engagement.

Quote Request

Request a Quote for 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.